molecular formula C14H12O3 B154216 Desmethoxyyangonin CAS No. 1952-41-6

Desmethoxyyangonin

Cat. No. B154216
CAS RN: 1952-41-6
M. Wt: 228.24 g/mol
InChI Key: DKKJNZYHGRUXBS-BQYQJAHWSA-N
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Description

Desmethoxyyangonin, also known as 5,6-dehydrokavain, is one of the six main kavalactones found in the Piper methysticum (kava) plant . It is a reversible inhibitor of monoamine oxidase B (MAO-B) and contributes to the increase of dopamine levels in the nucleus accumbens . This, along with several other catecholamines, may be responsible for the purported attention-promoting effects of kava .


Molecular Structure Analysis

Desmethoxyyangonin has a molecular formula of C14H12O3 . Its average mass is 228.243 Da and its monoisotopic mass is 228.078644 Da . The ChemSpider ID for Desmethoxyyangonin is 4438012 .


Chemical Reactions Analysis

Desmethoxyyangonin has been found to interact with human Monoamine Oxidase-A and Oxidase-B . It displays about 30-fold higher affinity for MAO-B than MAO-A . The binding interactions of Desmethoxyyangonin in the active site of the MAO-A and MAO-B isoenzymes have been investigated through molecular modeling algorithms .


Physical And Chemical Properties Analysis

Desmethoxyyangonin appears as a white to faint yellow powder . It has a density of 1.18 g/mL . Its melting point is 148 °C (298 °F; 421 K) and its boiling point is 440 °C (824 °F; 713 K) .

Scientific Research Applications

Pharmacological Activity and Metabolism

Desmethoxyyangonin, a major pharmacological kavalactone found in Kava kava (Piper methysticum), exhibits significant activity in inducing CYP3A23, a key enzyme in drug metabolism. It functions through transcription activation, potentially via a PXR-independent or PXR-involved indirect mechanism (Ma et al., 2004). This compound also plays a role in the metabolism of kavalactones in rat liver microsomes, as studied in the context of enzyme kinetics and the identification of specific CYP enzymes involved in its metabolism (Fu, Rowe, & Ramzan, 2012).

Interaction with Monoamine Oxidase

Desmethoxyyangonin demonstrates a significant affinity for human monoamine oxidase-B (MAO-B), more so than MAO-A. Its inhibition kinetics suggest reversible binding, potentially making it therapeutically significant for treating neurodegenerative disorders like Parkinson's and Alzheimer's (Chaurasiya et al., 2017).

Anti-Inflammatory and Hepatoprotective Effects

A study on Alpinia pricei, a Formosan plant, identified desmethoxyyangonin (DMY) as an active compound with notable effects against inflammation and fulminant hepatitis in mice. It inhibits the proliferation of T cells and the activity of pro-inflammatory mediators, thereby protecting against acute hepatic damages and significantly improving survival rates in treated mice (Chou et al., 2013).

Role in Kava Lactone Precursors

Desmethoxyyangonin exists in a "locked-up" reserve form in kava roots, which can be regenerated under certain conditions. This highlights its significance in the biological activity of kava lactones (Naiker et al., 2006).

Chromatographic Analysis

Advanced chromatographic techniques have been developed for the analysis of desmethoxyyangonin, among other kavalactones, in various biological samples. These methods are crucial for understanding its distribution and pharmacokinetics in biological systems (Wang et al., 2018).

Future Directions

Desmethoxyyangonin may have important therapeutic significance for the treatment of neurodegenerative disorders, such as Parkinson’s disease and Alzheimer’s disease . Its selective reversible inhibition of MAO-B compared to MAO-A has led to investigations on its interactions with the human MAO-A and MAO-B .

properties

IUPAC Name

4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJNZYHGRUXBS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4033390
Record name Desmethoxyyangonin
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Demethoxyyangonin

CAS RN

15345-89-8, 1952-41-6, 26531-51-1
Record name Desmethoxyyangonin
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Record name 5,6-Dehydrokawain
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Record name Desmethoxyyangonin
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Record name NSC112161
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Record name Desmethoxyyangonin
Source EPA DSSTox
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Record name DEMETHOXYYANGONIN
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Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138 - 140 °C
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
600
Citations
Y Ma, K Sachdeva, J Liu, M Ford, D Yang… - Drug metabolism and …, 2004 - ASPET
… , desmethoxyyangonin, or both were excluded from the mixtures. Interestingly, regardless of whether dihydromethysticin or desmethoxyyangonin … and desmethoxyyangonin is additively/…
Number of citations: 41 dmd.aspetjournals.org
S Fu, BN Tattam, CC Duke… - Biomedical …, 2009 - Wiley Online Library
… major kavalactones—desmethoxyyangonin, methysticin and … –10 µg/mL for desmethoxyyangonin, methysticin and kavain. … sensitivity for quantifying desmethoxyyangonin, …
TW Chou, JH Feng, CC Huang, YW Cheng, SC Chien… - PloS one, 2013 - journals.plos.org
… An active compound of the plant rhizomes, desmethoxyyangonin (DMY), was identified in this study for its novel effect against endotoxin lipopolysaccharide (LPS)-stimulated …
Number of citations: 21 journals.plos.org
ND Chaurasiya, F León, Y Ding… - Evidence-Based …, 2017 - hindawi.com
… reversible binding of desmethoxyyangonin 6 with MAO-A … of desmethoxyyangonin 6 with MAO-B compared to MAO-A. Selective reversible inhibitors of MAO-B, like desmethoxyyangonin …
Number of citations: 19 www.hindawi.com
TW Chou, JH Feng, CC Huang, YW Cheng, SC Chien - 2013 - core.ac.uk
… An active compound of the plant rhizomes, desmethoxyyangonin (DMY), was identified in this study for its novel effect against endotoxin lipopolysaccharide (LPS)-stimulated …
Number of citations: 2 core.ac.uk
J Keledjian, PH Duffield, DD Jamieson… - Journal of …, 1988 - Wiley Online Library
… Dihydrokawain, kawain, desmethoxyyangonin, and yangonin … In contrast, desmethoxyyangonin and yangonin had poorly … In contrast, dihydrokawain and desmethoxyyangonin, after …
Number of citations: 91 onlinelibrary.wiley.com
DM Benjumea Gutiérrez, IC Gómez Betancur, F León… - 2017 - bibliotecadigital.udea.edu.co
… reversible binding of desmethoxyyangonin 6 with MAO-A … of desmethoxyyangonin 6 with MAO-B compared to MAO-A. Selective reversible inhibitors of MAO-B, like desmethoxyyangonin …
Number of citations: 0 bibliotecadigital.udea.edu.co
G Boonen, H Häberlein - Planta medica, 1998 - thieme-connect.com
… A structure comparison of desmethoxyyangonin and yangonin indicated that the aromatic … A structure comparison of desmethoxyyangonin and (+)-kavain revealed that an angular …
Number of citations: 100 www.thieme-connect.com
G Boonen, MA Beck, H Häberlein - Journal of Chromatography B …, 1997 - Elsevier
A simultaneous HPLC separation of the enantiomers of kavain, dihydrokavain, methysticin and dihydromethysticin, as well as the achiral dienolides yangonin and desmethoxyyangonin …
Number of citations: 24 www.sciencedirect.com
ND Chaurasiya, F León, I Gómez-Betancur… - Planta …, 2015 - thieme-connect.com
… The kinetic analysis of the inhibition and equilibrium dialysis dissociation assay of the enzyme-inhibitor complex showed reversible binding of desmethoxyyangonin with MAO-A and-B. …
Number of citations: 0 www.thieme-connect.com

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